

An In-Depth Technical Guide to the Phoma-Derived Antibiotic PF1052

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibiotic PF 1052*

Cat. No.: *B605518*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic PF1052, a secondary metabolite produced by a specific strain of *Phoma* sp. The document covers the producing microorganism, the compound's chemical and biological properties, detailed experimental protocols for its production and isolation, and a discussion of its biosynthetic and regulatory pathways.

Introduction to Antibiotic PF1052

Antibiotic PF1052 is a fungal metabolite first isolated from *Phoma* sp. strain PF1052 (FERM P-11958), which was discovered on sugarcane leaves in Okinawa, Japan.^[1] It is a tetramic acid derivative with a molecular formula of C₂₆H₃₉NO₄ and a molecular weight of 429.6.^[1] PF1052 has garnered interest due to its dual biological activities: potent antimicrobial effects against Gram-positive bacteria and anaerobes, and a specific inhibitory effect on neutrophil migration, suggesting its potential as an anti-inflammatory agent.

The Producing Microorganism: *Phoma* sp. Strain PF1052

The PF1052-producing organism is a strain of the fungal genus *Phoma*. The specific strain, designated PF1052, has been deposited in the Fermentation Research Institute, Agency of Industrial Science and Technology, Japan, under the accession number FERM P-11958.^[1]

Phoma is a genus of coelomycetous fungi, many of which are known to produce a diverse array of bioactive secondary metabolites.[2][3][4]

Biological Activities of PF1052

Antimicrobial Activity

PF1052 exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and anaerobic microorganisms. The minimum inhibitory concentrations (MICs) for a range of bacteria have been determined and are summarized in the data tables below.[1]

Anti-inflammatory Activity: Inhibition of Neutrophil Migration

A key biological function of PF1052 is its specific inhibition of neutrophil migration. This activity suggests its potential for development as a therapeutic agent for inflammatory diseases characterized by excessive neutrophil infiltration. The precise mechanism of this inhibition is still under investigation, but it has been shown to be independent of PI3K signaling.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of PF1052.

Table 1: Antimicrobial Activity of PF1052 (Minimum Inhibitory Concentration)

Test Organism	MIC (µg/mL)
Staphylococcus aureus 209P	3.13
Staphylococcus aureus 56 (MRSA)	3.13
Staphylococcus epidermidis	1.56
Bacillus subtilis ATCC 6633	0.78
Micrococcus luteus ATCC 9341	0.20
Clostridium perfringens	0.39
Bacteroides fragilis	3.13

Source: Japanese Patent Application JPH04316578A[[1](#)]

Experimental Protocols

The following protocols are based on the information provided in the original patent describing PF1052 and general methodologies for the cultivation of Phoma species and the isolation of secondary metabolites.[[1](#)]

Cultivation of Phoma sp. Strain PF1052

5.1.1. Inoculum Preparation

- Aseptically transfer a sample of Phoma sp. strain PF1052 from a stock culture to a potato dextrose agar (PDA) plate.
- Incubate the plate at 28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.
- Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.
- Adjust the spore concentration of the suspension to approximately 1×10^6 spores/mL.

5.1.2. Fermentation

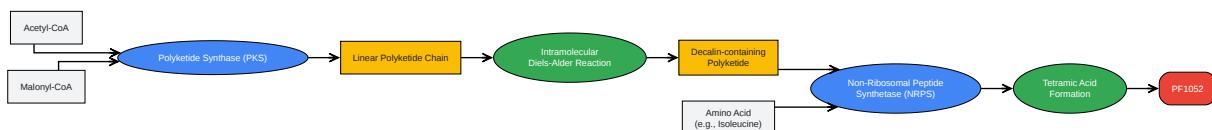
- Prepare the fermentation medium. A suitable medium consists of:
 - Carbon source: Glucose (2%), Sucrose (2%), or Starch (2%)
 - Nitrogen source: Soybean meal (1%), Peptone (0.5%), or Yeast extract (0.5%)
 - Mineral salts: $MgSO_4 \cdot 7H_2O$ (0.05%), KH_2PO_4 (0.1%)
- Adjust the pH of the medium to 6.0 before sterilization.
- Dispense the medium into flasks or a fermenter.
- Inoculate the sterile medium with the spore suspension (5% v/v).

- Incubate at 28°C for 5-7 days with shaking (200 rpm for flasks) or appropriate agitation and aeration in a fermenter.

Extraction and Purification of PF1052

- After fermentation, separate the mycelium from the culture broth by filtration or centrifugation.
- Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform, three times.
- Pool the organic extracts and concentrate them under reduced pressure to obtain a crude oily residue.
- Subject the crude extract to silica gel column chromatography.
- Elute the column with a step gradient of chloroform and methanol. A typical gradient starts with 100% chloroform, followed by increasing concentrations of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol).
- Monitor the fractions for antimicrobial activity using a bioassay (e.g., disk diffusion assay against *Bacillus subtilis*).
- Pool the active fractions and concentrate them to yield purified PF1052.

Neutrophil Migration Assay (Boyden Chamber Assay)

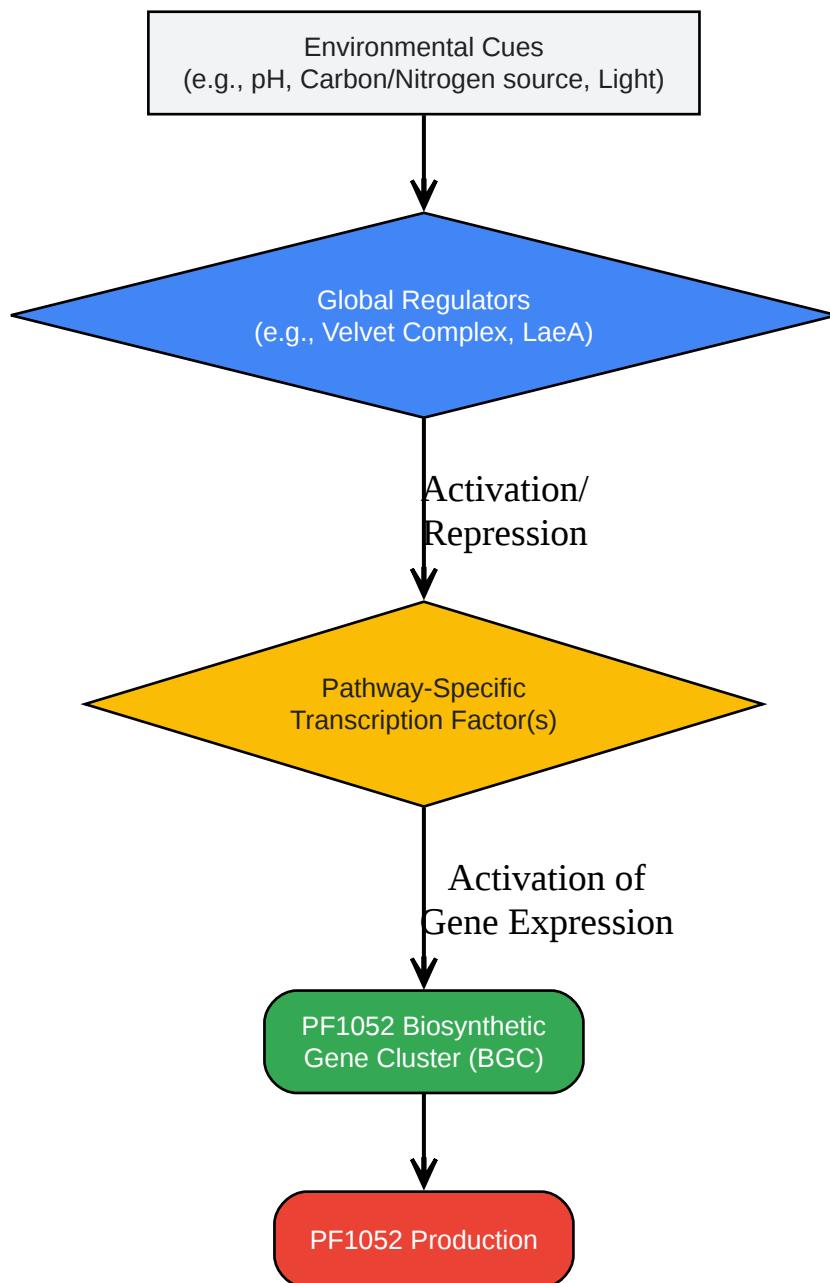

- Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
- Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 1×10^6 cells/mL.
- Pre-incubate the neutrophils with various concentrations of PF1052 or a vehicle control for 30 minutes at 37°C.
- Place a chemoattractant (e.g., fMLP or IL-8) in the lower wells of a Boyden chamber.

- Place the cell suspension in the upper wells, separated from the lower wells by a polycarbonate membrane (typically 3-5 μ m pore size).
- Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for 1-2 hours.
- After incubation, fix and stain the membrane.
- Count the number of cells that have migrated to the lower side of the membrane using a microscope.
- Calculate the percentage of inhibition of migration for each concentration of PF1052 compared to the vehicle control.

Biosynthetic and Regulatory Pathways

Proposed Biosynthetic Pathway of PF1052

PF1052 is a tetramic acid derivative containing a decalin ring system. Its biosynthesis is proposed to be initiated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. The polyketide portion likely forms the decalin ring via an intramolecular Diels-Alder reaction, a common strategy in fungal secondary metabolism. The tetramic acid moiety is formed from an amino acid precursor incorporated by the NRPS module.

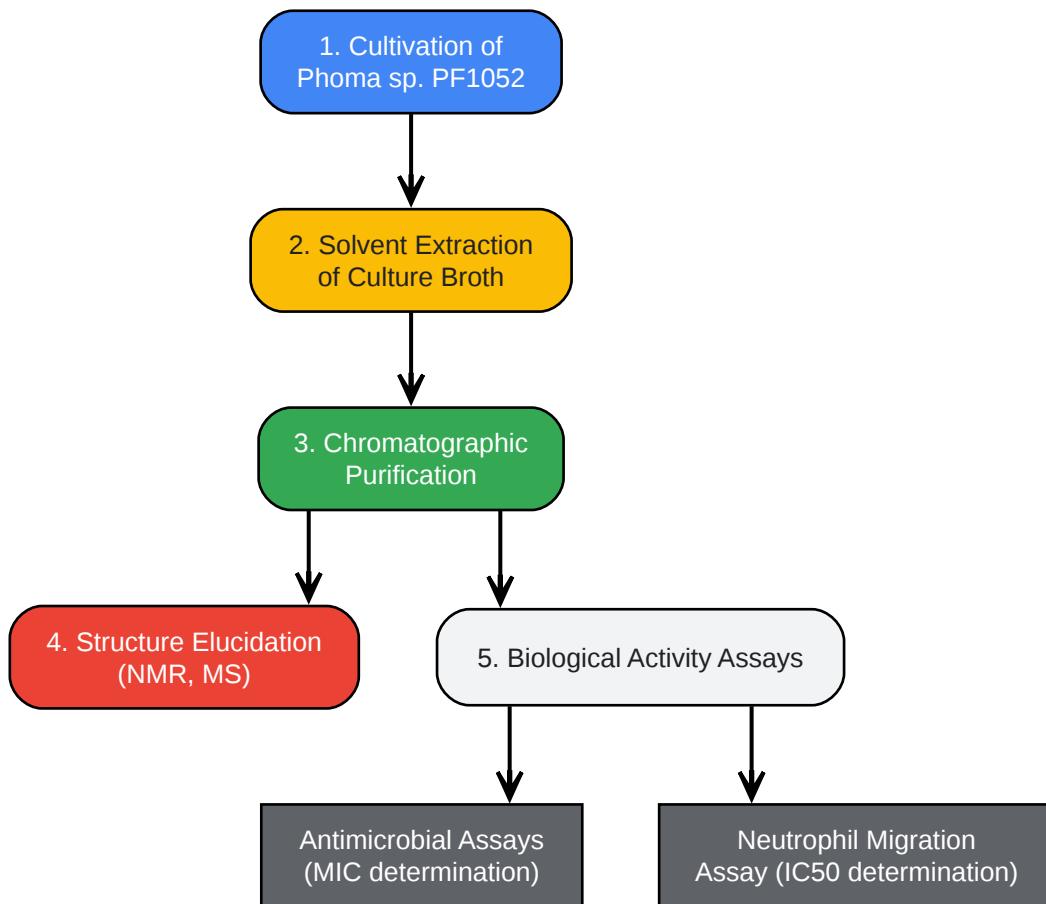


[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway for PF1052.

Hypothetical Regulatory Pathway for PF1052 Production

The regulation of secondary metabolite production in filamentous fungi is complex and often involves a hierarchical network of regulatory elements. While the specific regulators of PF1052 biosynthesis are unknown, a hypothetical pathway can be constructed based on well-studied fungal systems. This would likely involve global regulators (e.g., Velvet complex, LaeA) that respond to environmental cues and, in turn, control the expression of pathway-specific transcription factors located within the PF1052 biosynthetic gene cluster.



[Click to download full resolution via product page](#)

Caption: Hypothetical regulatory cascade for PF1052 production.

Experimental Workflow

The following diagram illustrates the general workflow for the production, isolation, and characterization of PF1052.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for PF1052 research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JPH04316578A - New antibiotic substance pf1052 and its production - Google Patents [patents.google.com]
- 2. Promising antimicrobials from Phoma spp.: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising antimicrobials from Phoma spp.: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Phoma-Derived Antibiotic PF1052]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605518#phoma-species-producing-antibiotic-pf-1052]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com